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Compound of Interest

Compound Name: Acetylpyrazine

Cat. No.: B1664038 Get Quote

In the realm of flavor and fragrance chemistry, pyrazines are a class of heterocyclic aromatic

compounds renowned for their potent and diverse sensory profiles, often associated with

roasted, nutty, and baked aromas. This guide provides a detailed comparison of the sensory

profiles of two prominent members of this family: acetylpyrazine and 2-acetyl-3-

methylpyrazine. The following sections present a comprehensive overview of their organoleptic

properties, supported by quantitative data and detailed experimental methodologies for sensory

analysis, aimed at researchers, scientists, and professionals in drug development.

Quantitative Sensory Data
A summary of the key quantitative sensory attributes for acetylpyrazine and 2-acetyl-3-

methylpyrazine is presented in the table below. This data has been compiled from various

sources to provide a clear and concise comparison.
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Sensory Attribute Acetylpyrazine 2-Acetyl-3-methylpyrazine

Odor Threshold (in water) 62 ppb (0.0000062%)[1] 0.02 ppm (in water)[2]

Qualitative Odor Profile
Popcorn, corn chip, nutty,

bready, roasted[3][4][5]

Roasted, nutty, cocoa, coffee,

meaty

Qualitative Taste Profile Buttery, nutty, roasted Roasted, nutty, slightly burnt

Appearance
White crystalline powder, may

darken on aging
Clear, slightly yellow liquid

FEMA Number 3126 3964

CAS Number 22047-25-2 23787-80-6

Sensory Profile Descriptions
Acetylpyrazine is characterized by a powerful and distinctive aroma reminiscent of popcorn

and corn chips. Its profile is often described as savory, with additional notes of nuts, pandan

leaf, and dark bread crust. At lower concentrations, it can impart a pleasant, faint-buttery and

oily popcorn scent. Due to its potency, it is recommended to be used in dilutions. It is a versatile

ingredient in the food and fragrance industries, enhancing the sensory experience of baked

goods, snacks, and beverages with its nutty and roasted aroma.

2-Acetyl-3-methylpyrazine presents a more complex roasted and nutty aroma profile. Its scent

is often associated with roasted nuts, cocoa, and coffee, with some meaty undertones. It is

considered one of the most important pyrazines for creating hazelnut and filbert nut flavors and

is noted to have a less burnt character compared to many other pyrazines. This compound is

naturally found in cocoa, coffee, and various cooked meats. In flavor applications, it is used to

impart a rich, roasted character to a variety of products.

Experimental Protocols for Sensory Analysis
To quantitatively and qualitatively assess the sensory profiles of flavor compounds like

acetylpyrazine and 2-acetyl-3-methylpyrazine, standardized sensory evaluation

methodologies are employed. These protocols are designed to minimize bias and ensure the

reliability of the results.
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Determination of Odor and Taste Thresholds
A common method for determining detection thresholds is the 3-Alternative Forced Choice (3-

AFC) test.

Objective: To determine the lowest concentration of the compound that can be detected by a

sensory panel.

Materials:

A panel of trained sensory assessors (typically 15-20 members).

Odor-free water for dilution.

Glass sniffing bottles or taste solutions presented in controlled portions.

A series of dilutions of the target compound in ascending concentrations.

Procedure:

Panelist Training: Panelists are familiarized with the target aroma and the testing procedure.

Sample Preparation: A range of concentrations of the pyrazine is prepared in odor-free

water. The concentrations are typically in a geometric series.

Test Execution: In each trial, the panelist is presented with three samples: two are blanks

(odor-free water) and one contains the diluted pyrazine. The panelist's task is to identify the

odd sample.

Data Analysis: The results are analyzed to determine the concentration at which 50% of the

panel can correctly identify the sample containing the pyrazine. This concentration is defined

as the detection threshold.

Descriptive Sensory Analysis
For a detailed qualitative and quantitative description of the sensory attributes, a Descriptive

Analysis method, such as a Flavor Profile or Quantitative Descriptive Analysis (QDA®), is

utilized.
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Objective: To identify, describe, and quantify the sensory characteristics of the compound.

Materials:

A small panel of highly trained sensory assessors (typically 8-12 members).

Samples of the pyrazines at a supra-threshold concentration.

A set of reference standards for various aroma and taste attributes.

Procedure:

Vocabulary Development: The panel, through open discussion and exposure to the samples

and reference standards, develops a consensus vocabulary to describe the aroma and taste

attributes of the pyrazines.

Training: Panelists are trained to use the developed vocabulary and a rating scale (e.g., a

15-point scale) to quantify the intensity of each attribute.

Evaluation: Panelists individually evaluate the samples in a controlled environment (sensory

booths with controlled lighting and air circulation) and rate the intensity of each attribute.

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed

(e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile for each

compound.

Visualization of Sensory Analysis Workflow
The following diagram illustrates a typical workflow for the sensory analysis of flavor

compounds.
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Sensory Analysis Workflow
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Caption: A flowchart illustrating the key stages of a comprehensive sensory analysis study.
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Logical Relationship of Sensory Descriptors
The following diagram illustrates the hierarchical relationship of the sensory descriptors

associated with acetylpyrazine and 2-acetyl-3-methylpyrazine.

Sensory Descriptor Relationship

Pyrazines

Acetylpyrazine 2-Acetyl-3-methylpyrazine

Popcorn Corn Chip Nutty Bready Roasted Nutty Cocoa Coffee Meaty

Click to download full resolution via product page

Caption: A diagram showing the primary sensory descriptors for each pyrazine compound.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://olfactorian.com/materials/2acetyl-pyrazine
https://fragranceconservatory.com/ingredient/acetylpyrazine-1
https://www.benchchem.com/product/b1664038#sensory-profile-comparison-of-acetylpyrazine-vs-2-acetyl-3-methylpyrazine
https://www.benchchem.com/product/b1664038#sensory-profile-comparison-of-acetylpyrazine-vs-2-acetyl-3-methylpyrazine
https://www.benchchem.com/product/b1664038#sensory-profile-comparison-of-acetylpyrazine-vs-2-acetyl-3-methylpyrazine
https://www.benchchem.com/product/b1664038#sensory-profile-comparison-of-acetylpyrazine-vs-2-acetyl-3-methylpyrazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

